

Application Notes and Protocols: 4-Hydroxy-2,5-dimethylbenzonitrile in Drug Discovery

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Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylbenzonitrile

Cat. No.: B1344278

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2,5-dimethylbenzonitrile is a substituted aromatic compound featuring a hydroxyl group and a nitrile moiety on a dimethylated benzene ring. While its isomeric counterpart, 4-hydroxy-3,5-dimethylbenzonitrile, is a well-documented intermediate in the synthesis of pharmaceuticals, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, the direct application of **4-hydroxy-2,5-dimethylbenzonitrile** as an intermediate in drug discovery is not extensively reported in publicly available literature. However, its chemical structure presents a valuable scaffold for the synthesis of novel bioactive compounds. The presence of three key functional features—a nucleophilic hydroxyl group, an electrophilic nitrile group, and a substituted aromatic ring—offers multiple avenues for chemical modification and the generation of diverse molecular libraries for pharmacological screening.

This document provides an overview of the synthesis of **4-hydroxy-2,5-dimethylbenzonitrile**, its physicochemical properties, and detailed protocols for its potential derivatization into compound classes of medicinal interest.

Physicochemical Properties

A summary of the key physicochemical properties of **4-hydroxy-2,5-dimethylbenzonitrile** is presented in the table below.

Property	Value	Reference
CAS Number	85223-94-5	[1]
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Purity	Typically ≥97%	[3]
Storage	Sealed in a dry environment at room temperature	[1]

Synthesis of 4-Hydroxy-2,5-dimethylbenzonitrile

The synthesis of **4-hydroxy-2,5-dimethylbenzonitrile** can be achieved from commercially available 2,5-dimethylphenol. A common synthetic route involves the introduction of a cyano group onto the aromatic ring.[4]

Experimental Protocol: Synthesis from 2,5-Dimethylphenol

This protocol is based on a multi-step synthesis involving iodination followed by cyanation.

Step 1: Iodination of 2,5-Dimethylphenol

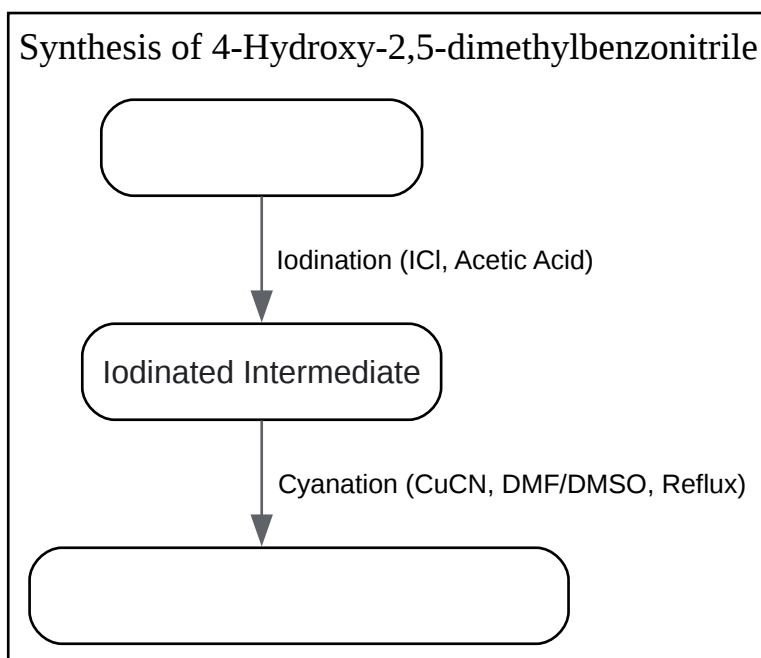
- **Reaction Setup:** In a well-ventilated fume hood, dissolve 2,5-dimethylphenol in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** Slowly add a solution of iodine monochloride (ICl) in glacial acetic acid to the stirred solution at room temperature. The reaction is typically exothermic.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Work-up:** Upon completion, pour the reaction mixture into a beaker of ice water. The iodinated product will precipitate.
- **Purification:** Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

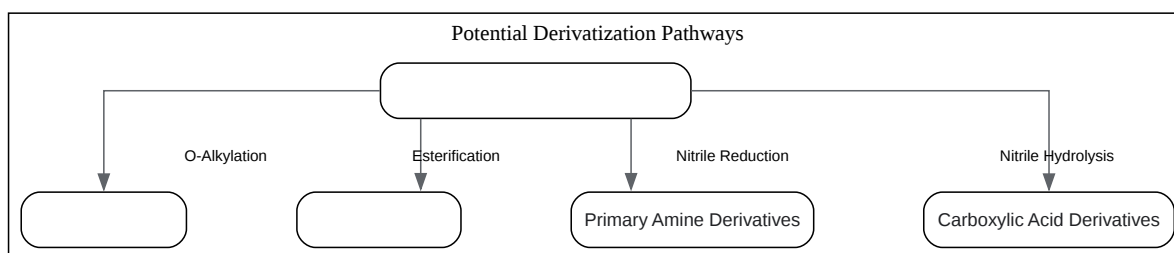
Step 2: Cyanation of the Iodinated Intermediate

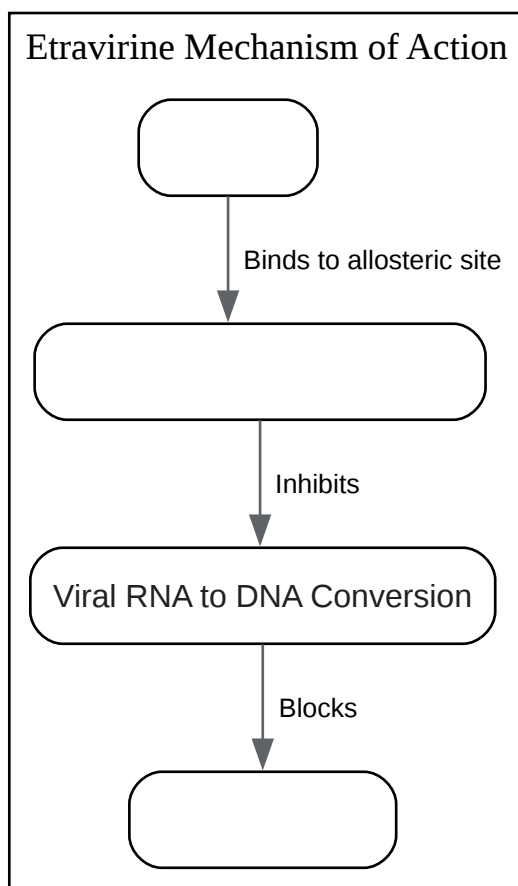
- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the iodinated 2,5-dimethylphenol, a cyanide source such as copper(I) cyanide (CuCN), and a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- **Reaction Conditions:** Heat the reaction mixture to reflux with vigorous stirring.
- **Reaction Monitoring:** Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the starting material.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude **4-hydroxy-2,5-dimethylbenzonitrile** can be purified by column chromatography on silica gel.

Synthesis of 4-Hydroxy-2,5-dimethylbenzonitrile



Potential Derivatization Pathways





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References

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